Welcome to the BenchChem Online Store!
molecular formula C12H13NO4 B8713592 3-(Morpholin-4-ylcarbonyl)benzoic acid

3-(Morpholin-4-ylcarbonyl)benzoic acid

Cat. No. B8713592
M. Wt: 235.24 g/mol
InChI Key: CMTLDRUDDNIUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08993555B2

Procedure details

To a solution of methyl methyl-3-(morpholine-4-carbonyl)benzoate (300 mg, 1.11 mmol) in MeOH (2 mL) and water (2 mL) was added LiOH (100 mg, 2.38 mmol) at 20° C. The mixture was heated to 60° C. for 1 h under N2. The reaction solution was concentrated in vacuo and diluted with water. The pH was adjusted to 4 with 2N HCl and the aqueous layer was extracted with DCM. The organic layer was concentrated to dryness and obtained the title product that was used in the next reaction without further purification (250 mg, Yield 96%). LCMS (m/z): 236.2 (M+1).
Name
methyl methyl-3-(morpholine-4-carbonyl)benzoate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
C[C:2]1[C:11]([C:12]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[O:13])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[Li+].[OH-]>CO.O>[N:14]1([C:12]([C:11]2[CH:2]=[C:3]([CH:8]=[CH:9][CH:10]=2)[C:4]([OH:6])=[O:5])=[O:13])[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1 |f:1.2|

Inputs

Step One
Name
methyl methyl-3-(morpholine-4-carbonyl)benzoate
Quantity
300 mg
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC=C1C(=O)N1CCOCC1
Name
Quantity
100 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.